2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
CAS No.: 690643-68-6
Cat. No.: VC4425727
Molecular Formula: C18H23N3O2S2
Molecular Weight: 377.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690643-68-6 |
|---|---|
| Molecular Formula | C18H23N3O2S2 |
| Molecular Weight | 377.52 |
| IUPAC Name | 2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C18H23N3O2S2/c1-2-14-20-17(16-12-6-3-7-13(12)25-18(16)21-14)24-10-15(22)19-9-11-5-4-8-23-11/h11H,2-10H2,1H3,(H,19,22) |
| Standard InChI Key | HQQRTYHUPDDATF-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCC4CCCO4 |
Introduction
Structural Elucidation and Molecular Characteristics
Tricyclic Core Architecture
The tricyclic system at the heart of this molecule consists of a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl group. This framework integrates two nitrogen atoms at positions 9 and 11 and a sulfur atom at position 7, creating a rigid, planar structure conducive to π-π stacking interactions. The ethyl substituent at position 10 introduces steric bulk, potentially influencing binding affinity in biological systems.
Sulfanyl-Acetamide Functionalization
The sulfanyl group (–S–) bridges the tricyclic core to an acetamide sidechain, which itself is modified with an oxolan-2-ylmethyl group. This moiety enhances solubility in polar solvents due to the oxolane (tetrahydrofuran) ring’s ether oxygen, while the acetamide linkage provides hydrogen-bonding capability critical for target recognition.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S₂ |
| Molecular Weight | 377.52 g/mol |
| IUPAC Name | 2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
| SMILES | CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCC4CCCO4 |
| InChI Key | HQQRTYHUPDDATF-UHFFFAOYSA-N |
Synthetic Pathways and Analytical Validation
Multi-Step Synthesis Strategy
The synthesis of this compound likely proceeds through sequential cyclization, sulfuration, and amidation reactions. A plausible route involves:
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Tricyclic Core Formation: Condensation of ethylenediamine derivatives with sulfur-containing precursors under Dean-Stark conditions to form the diazatricyclic scaffold.
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Sulfanyl Group Introduction: Thiolation via nucleophilic displacement using thiourea or Lawesson’s reagent.
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Acetamide Coupling: Reaction of the sulfanyl intermediate with chloroacetyl chloride, followed by amidation with oxolan-2-ylmethylamine.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), oxolane protons (δ 3.5–4.0 ppm), and acetamide carbonyl (δ 170–175 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 377.52.
Physicochemical and Pharmacological Profiling
Solubility and Stability
Although experimental solubility data is unavailable, the oxolane and acetamide groups predict moderate solubility in dimethyl sulfoxide (DMSO) and ethanol. The compound’s stability under physiological conditions remains speculative but may be compromised by hydrolytic cleavage of the sulfanyl bridge in acidic environments.
Hypothesized Biological Activity
Compounds with analogous structures demonstrate:
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Antimicrobial Effects: Thiazole and diazepine analogs inhibit bacterial dihydrofolate reductase (DHFR).
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Anticancer Potential: Sulfanyl moieties in tricyclic systems intercalate DNA or inhibit topoisomerase II.
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Neurological Activity: Oxolane derivatives modulate GABA receptors, suggesting possible anxiolytic or anticonvulsant properties.
Challenges and Future Research Directions
Knowledge Gaps
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Experimental Bioactivity: No in vitro or in vivo studies specifically targeting this compound are documented.
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Metabolic Fate: Predictive ADME (absorption, distribution, metabolism, excretion) models are needed to assess pharmacokinetics.
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Toxicological Profile: Potential hepatotoxicity or nephrotoxicity must be evaluated given the sulfanyl group’s reactivity.
Strategic Recommendations
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Targeted Synthesis: Optimize yield and purity using microwave-assisted or flow chemistry techniques.
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High-Throughput Screening: Test against kinase, protease, and receptor panels to identify lead targets.
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Computational Modeling: Perform molecular docking studies with DHFR, DNA gyrase, and GABA-A receptors.
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